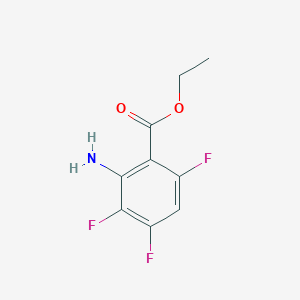

Ethyl 2-amino-3,4,6-trifluorobenzoate

Beschreibung

Contextualization within Fluorinated Aromatic Compounds

Fluorinated aromatic compounds are a class of organic molecules that play a crucial role in medicinal chemistry and materials science. nih.govtandfonline.com The incorporation of fluorine atoms into an aromatic ring can dramatically alter the physical, chemical, and biological properties of the parent compound. researchgate.net Fluorine's high electronegativity and small size can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. tandfonline.comresearchgate.net These properties are highly desirable in the development of new pharmaceuticals. nih.gov

Ethyl 2-amino-3,4,6-trifluorobenzoate is situated within this important class of compounds. The trifluorinated benzene (B151609) ring is a key feature, as the fluorine atoms act as powerful electron-withdrawing groups, influencing the reactivity of the aromatic ring and the appended functional groups. The amino and ethyl ester groups provide versatile handles for further chemical transformations, allowing for the construction of a wide array of derivatives.

Significance in Contemporary Organic Synthesis

The significance of Ethyl 2-amino-3,4,6-trifluorobenzoate in contemporary organic synthesis lies in its potential as a versatile intermediate. The amino group can be readily diazotized and replaced with various other functionalities, or it can participate in condensation and coupling reactions to form heterocyclic systems. The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other derivatives.

The trifluorinated aromatic core is particularly important for the synthesis of biologically active molecules. The strategic placement of fluorine atoms can block metabolic pathways, thereby increasing the in vivo half-life of a drug candidate. nih.gov Furthermore, the fluorine atoms can engage in favorable interactions with protein targets, enhancing the potency of the final compound. While specific research on Ethyl 2-amino-3,4,6-trifluorobenzoate is not extensively documented in publicly available literature, its structural motifs are found in various compounds used in pharmaceutical and agrochemical research. evitachem.com

Chemical and Physical Properties

The properties of Ethyl 2-amino-3,4,6-trifluorobenzoate are dictated by its molecular structure. The combination of the aromatic ring, the amino and ester functional groups, and the fluorine substituents results in a unique set of characteristics.

| Property | Value |

| Molecular Formula | C₉H₈F₃NO₂ |

| Molecular Weight | 219.16 g/mol |

| CAS Number | 186400-33-3 |

| Appearance | Not specified in available sources |

| Purity | Typically ≥98% |

The data in this table is compiled from publicly available chemical supplier information. cymitquimica.com

Synthesis and Reactivity

The reactivity of Ethyl 2-amino-3,4,6-trifluorobenzoate is governed by its functional groups:

Amino Group: The primary amine is a nucleophilic center and can undergo a variety of reactions, including acylation, alkylation, and diazotization. The electron-withdrawing nature of the fluorinated ring is expected to decrease the basicity of the amino group compared to its non-fluorinated analog.

Ethyl Ester Group: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification or be reduced to an alcohol.

Aromatic Ring: The trifluorinated benzene ring is electron-deficient and may be susceptible to nucleophilic aromatic substitution, although the specific reaction conditions would depend on the nature of the nucleophile and the positions of the fluorine atoms.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-amino-3,4,6-trifluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-2-15-9(14)6-4(10)3-5(11)7(12)8(6)13/h3H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLKMTQCGQHAPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1F)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Amino 3,4,6 Trifluorobenzoate

Electrophilic Aromatic Substitution Studies

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com The mechanism typically involves a two-step process: the initial attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.comlibretexts.org The rate and regioselectivity of EAS are profoundly influenced by the electronic properties of the substituents already present on the aromatic ring.

In the case of Ethyl 2-amino-3,4,6-trifluorobenzoate, the substituents exert competing effects:

Amino Group (-NH₂): Located at the C-2 position, the amino group is a powerful activating group due to its ability to donate electron density to the ring through resonance (+R effect). It is a strong ortho, para-director.

Ethyl Ester Group (-COOEt): Situated at the C-1 position, the ester group is a deactivating group because of its electron-withdrawing inductive (-I) and resonance (-R) effects. It acts as a meta-director.

Fluorine Substituents (-F): Positioned at C-3, C-4, and C-6, fluorine atoms are deactivating due to their strong electron-withdrawing inductive effect (-I), which outweighs their electron-donating resonance effect (+R). youtube.com Despite being deactivators, halogens are generally ortho, para-directors.

The directing effects of the substituents determine the position of substitution. The only available position for substitution is C-5. The directing influences on this position are:

Ortho to the strongly activating -NH₂ group.

Meta to the deactivating -COOEt group.

Ortho to the deactivating -F at C-4 and meta to the -F at C-6.

Given that the amino group is one of the strongest activating and directing groups, electrophilic attack is overwhelmingly directed to the positions ortho and para to it. Therefore, substitution is predicted to occur exclusively at the C-5 position, which is ortho to the amino group.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

| -COOEt | 1 | -I, -R | Deactivating | Meta |

| -NH₂ | 2 | -I, +R | Activating | Ortho, Para |

| -F | 3 | -I, +R | Deactivating | Ortho, Para |

| -F | 4 | -I, +R | Deactivating | Ortho, Para |

| -F | 6 | -I, +R | Deactivating | Ortho, Para |

Nucleophilic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, SNAr is facilitated by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex). nih.gov

The structure of Ethyl 2-amino-3,4,6-trifluorobenzoate is well-suited for SNAr reactions at the fluorine-substituted carbons. The factors influencing this reactivity are:

Electron-Withdrawing Groups: The ethyl ester group and the three fluorine atoms withdraw electron density from the ring, making it electron-deficient and thus more susceptible to attack by nucleophiles.

Leaving Groups: Fluoride (B91410) is a reasonably good leaving group in SNAr reactions, particularly when the ring is highly activated.

Electron-Donating Group: The amino group (-NH₂) deactivates the ring towards nucleophilic attack by donating electron density.

The positions most susceptible to nucleophilic attack are those that are ortho or para to strong electron-withdrawing groups. In this molecule:

The fluorine at C-4 is para to the -COOEt group.

The fluorine at C-6 is ortho to the -COOEt group.

Table 2: Substituent Effects on Nucleophilic Aromatic Substitution

| Substituent | Position | Effect on SNAr |

| -COOEt | 1 | Activating (especially at C-4, C-6) |

| -NH₂ | 2 | Deactivating |

| -F | 3, 4, 6 | Leaving Group & Activating |

Reaction Mechanisms of Functional Groups

The amino group at C-2 is a primary aromatic amine. Its nucleophilicity and basicity are significantly modulated by the other ring substituents. The strong electron-withdrawing effects of the three fluorine atoms and the ethyl ester group reduce the electron density on the nitrogen atom. Consequently, the amino group in Ethyl 2-amino-3,4,6-trifluorobenzoate is less basic and less nucleophilic than that of aniline (B41778).

Despite this reduced reactivity, the amino group can still undergo typical reactions of aromatic amines, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides, though polyalkylation can be an issue.

Diazotization: Reaction with nitrous acid (generated from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide variety of functional groups.

The general reactivity of amino groups with various electrophiles is a key aspect of their chemistry. nih.gov The reduced nucleophilicity of this specific amino group would necessitate harsher reaction conditions compared to simpler anilines.

The ethyl ester group can undergo nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.

Ester Hydrolysis: This reaction involves the cleavage of the ester bond to yield the corresponding carboxylic acid (2-amino-3,4,6-trifluorobenzoic acid) and ethanol (B145695). It can be catalyzed by either acid or base (saponification). The reaction rate will be influenced by both steric and electronic factors. The proximity of the amino group at C-2 and the fluorine atom at C-6 may introduce some steric hindrance around the carbonyl carbon, potentially slowing the reaction.

Transesterification: This is the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting Ethyl 2-amino-3,4,6-trifluorobenzoate with methanol (B129727) would lead to the formation of Methyl 2-amino-3,4,6-trifluorobenzoate. The reaction is typically an equilibrium process, and using a large excess of the new alcohol can drive it to completion. masterorganicchemistry.com

The mechanism for both reactions under basic conditions involves the nucleophilic addition of a hydroxide (B78521) ion or an alkoxide ion to the carbonyl carbon, followed by the elimination of the ethoxide leaving group. masterorganicchemistry.com

Fluorine is the most electronegative element, and its presence on the aromatic ring has profound and multifaceted effects on the molecule's reactivity. nih.gov

Inductive Effect: The primary influence of fluorine is its powerful electron-withdrawing inductive effect (-I). This effect significantly lowers the electron density of the entire aromatic ring.

Impact on EAS: By withdrawing electron density, the fluorine atoms deactivate the ring, making it less reactive towards electrophiles.

Impact on SNAr: The same inductive effect makes the ring electron-poor, thereby activating it towards attack by nucleophiles.

Modulation of Functional Group Reactivity: The -I effect extends to the other functional groups. It decreases the basicity of the amino group by pulling electron density away from the nitrogen. It also increases the electrophilicity of the carbonyl carbon in the ester group, potentially increasing its susceptibility to nucleophilic attack, although this may be counteracted by steric effects.

The strategic placement of fluorine atoms is a common strategy in medicinal chemistry to fine-tune the electronic properties and metabolic stability of molecules. nih.gov

Table 3: Summary of Electronic Effects of Fluorine Substituents

| Property Influenced | Effect of Fluorine Atoms |

| Ring electron density | Decreased |

| Reactivity towards EAS | Decreased (Deactivation) |

| Reactivity towards SNAr | Increased (Activation) |

| Basicity of Amino Group | Decreased |

| Acidity of corresponding Benzoic Acid | Increased |

This section considers the properties of the carboxylate group and its conjugate acid. The term "nucleofugality" refers to the ability of a group to act as a leaving group. While the entire trifluorobenzoate moiety is not typically a leaving group in this context, the stability of its anionic form is crucial to understanding the reactivity of the ester.

The stability of the 2-amino-3,4,6-trifluorobenzoate anion, which is formed during base-catalyzed ester hydrolysis, is significantly enhanced by the electronic effects of the fluorine substituents. The three highly electronegative fluorine atoms exert a strong inductive effect, which helps to delocalize and stabilize the negative charge on the carboxylate group.

This stabilization has a direct impact on the acidity of the corresponding carboxylic acid. 2-Amino-3,4,6-trifluorobenzoic acid is a considerably stronger acid than benzoic acid or aminobenzoic acid. This increased acidity influences the position of the equilibrium in the hydrolysis reaction, favoring the formation of the stable carboxylate anion in basic media. The stability of sulfonate esters, which are excellent leaving groups, is also influenced by such electronic factors. researchgate.net

Stereochemical Control and Regioselectivity in Reactions

The stereochemical outcomes of reactions involving Ethyl 2-amino-3,4,6-trifluorobenzoate are primarily relevant when a new chiral center is formed. However, the regioselectivity of reactions on the aromatic ring is a key consideration due to the presence of multiple, differentially activating and deactivating substituents.

Reactions involving the aromatic ring of Ethyl 2-amino-3,4,6-trifluorobenzoate are expected to be highly regioselective. The directing effects of the substituents on the benzene (B151609) ring will govern the position of attack for incoming reagents. The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. Conversely, the fluorine atoms and the ethyl ester group are deactivating groups. In nucleophilic aromatic substitution, the fluorine atoms act as leaving groups and the regioselectivity is determined by the stability of the intermediate Meisenheimer complex.

For instance, in nucleophilic aromatic substitution reactions, the position of substitution on polyfluorinated benzenes is influenced by the nature of the nucleophile and the electronic environment of the ring. Computational studies on pentafluorobiphenyl have shown significant regioselectivity for substitution of the fluorine atom that is para to the phenyl group. nih.gov For Ethyl 2-amino-3,4,6-trifluorobenzoate, the relative stability of the possible Meisenheimer intermediates would determine the most likely site of nucleophilic attack.

The following table illustrates the predicted directing effects of the substituents on the aromatic ring of Ethyl 2-amino-3,4,6-trifluorobenzoate for a hypothetical electrophilic aromatic substitution reaction.

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -NH2 | C2 | Activating | Ortho, Para |

| -F | C3, C4, C6 | Deactivating | Ortho, Para |

| -COOEt | C1 | Deactivating | Meta |

This table is predictive and based on general principles of electrophilic aromatic substitution.

In reactions that could introduce chirality, such as the asymmetric synthesis of derivatives, the stereochemical control would be dependent on the specific reagents and catalysts employed. For example, the stereoselective synthesis of β-fluoroamines has been achieved with high diastereo- and enantioselectivity using chiral catalysts. nih.gov

Radical Reactions and Photolysis

The presence of multiple C-F bonds and an aromatic amine functionality suggests that Ethyl 2-amino-3,4,6-trifluorobenzoate could participate in radical reactions and undergo photochemical transformations.

Radical Reactions:

Polyfluoroarenes are known to undergo radical reactions, often initiated by thermal or photochemical methods. nih.govyoutube.com These reactions can involve the substitution of a fluorine atom or addition to the aromatic ring. The stability of the resulting radical intermediates plays a crucial role in determining the reaction pathway. The initiation of radical reactions involving polyfluoroarenes can be achieved through various methods, including the use of radical initiators or photolysis. fluorine1.ru

The general steps of a radical reaction are initiation, propagation, and termination. youtube.com In the context of Ethyl 2-amino-3,4,6-trifluorobenzoate, a radical initiator could abstract a hydrogen atom from the amino group or add to the aromatic ring to initiate a reaction cascade.

Photolysis:

The photolysis of fluorinated aromatic compounds can lead to a variety of products, including defluorinated species and rearranged molecules. The photolytic behavior of fluorinated pharmaceuticals and pesticides has been a subject of environmental interest, with studies showing that degradation can lead to the formation of smaller fluorinated compounds like trifluoroacetic acid or the release of fluoride ions. nih.gov

The photolysis of anilines can be initiated by the formation of an electron donor-acceptor (EDA) complex. nih.gov In the case of Ethyl 2-amino-3,4,6-trifluorobenzoate, the aniline moiety could absorb UV light, leading to electronic excitation and subsequent chemical reactions. The specific products of photolysis would depend on the wavelength of light used and the reaction conditions. Studies on the decomposition of 4-fluoroanilines have utilized 19F NMR to monitor the stability of the C-F bond under various conditions. researchgate.net

The following table summarizes potential photochemical reactions of fluorinated aromatic compounds based on studies of related molecules.

| Reaction Type | Description | Potential Products |

| Photoreduction | Replacement of a C-F bond with a C-H bond. | Defluorinated benzoates |

| Photosubstitution | Replacement of a fluorine atom with another group (e.g., -OH). | Hydroxylated benzoates |

| Photoisomerization | Rearrangement of the substituents on the aromatic ring. | Isomeric trifluorobenzoates |

| Photodegradation | Fragmentation of the molecule. | Smaller fluorinated and non-fluorinated compounds |

This table represents potential reaction pathways by analogy to other fluorinated aromatic compounds.

Derivatization and Functional Group Transformations of Ethyl 2 Amino 3,4,6 Trifluorobenzoate

Transformations Involving the Amino Group

The amino group of ethyl 2-amino-3,4,6-trifluorobenzoate is a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities. These reactions are fundamental in modifying the electronic and steric properties of the molecule, thereby enabling the synthesis of a wide range of derivatives.

Acylation Reactions

Acylation of the amino group in aromatic amines is a well-established transformation. In the context of amino acid derivatives, Friedel-Crafts acylation is a powerful method for creating aryl keto α-amino acids. This reaction typically employs a Lewis acid or a Brönsted acid as a catalyst to facilitate the reaction between an acyl donor and an aromatic ring. For instance, α-amino acids like aspartic acid can be used as acyl donors in the presence of catalysts like triflic acid (TfOH) to yield aryl-keto derivatives. While specific examples for ethyl 2-amino-3,4,6-trifluorobenzoate are not detailed in the available literature, the general principles of N-acylation of amino esters are applicable. The reaction of the amino group with acylating agents such as acid chlorides or anhydrides would be expected to yield the corresponding N-acyl derivatives.

Alkylation Reactions

Sulfonamide Formation

The synthesis of sulfonamides is a significant transformation in medicinal chemistry. A common method involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. This reaction is versatile and applicable to a wide range of amines. Another approach involves the synthesis of sulfonamides from unactivated carboxylic acids and amines via a decarboxylative halosulfonylation. This one-pot method converts aromatic acids to sulfonyl chlorides, which then react with an amine to form the sulfonamide. Although specific literature on the sulfonamide formation from ethyl 2-amino-3,4,6-trifluorobenzoate is scarce, the reactivity of its amino group suggests that it would readily react with various sulfonyl chlorides to produce the corresponding sulfonamides.

| Reagent | Product Type | General Applicability |

| Sulfonyl Chloride | Sulfonamide | Widely used for primary and secondary amines. |

| Aromatic Carboxylic Acid (via halosulfonylation) | Sulfonamide | One-pot synthesis from readily available starting materials. |

Hydrazide Formation as Synthon

Hydrazides are valuable synthetic intermediates. The reaction of esters with hydrazine (B178648) hydrate (B1144303) is a common method for the preparation of hydrazides. For instance, various esters of amino acids can be converted to their corresponding hydrazides, which can then be used to synthesize hydrazones with potential biological activities. The ester group of ethyl 2-amino-3,4,6-trifluorobenzoate could potentially be converted to a hydrazide by treatment with hydrazine hydrate. This resulting hydrazide would serve as a versatile synthon for the construction of various heterocyclic compounds.

Modifications of the Ester Moiety

The ethyl ester group of the target compound provides another handle for chemical modification, primarily through reactions that alter the ester functionality itself.

Esterification Reactions

While the subject compound is already an ethyl ester, the parent carboxylic acid, 2-amino-3,4,6-trifluorobenzoic acid, can undergo esterification with various alcohols to produce a range of ester derivatives. A common method for the esterification of amino acids is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For example, 2,3,4,5-tetrafluoroanthranilic acid has been esterified with methanol (B129727) using thionyl chloride. This suggests that 2-amino-3,4,6-trifluorobenzoic acid could be similarly esterified with different alcohols to yield a library of corresponding esters.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 2-Amino-3,4,6-trifluorobenzoic acid | Ethanol (B145695) | Acid Catalyst | Ethyl 2-amino-3,4,6-trifluorobenzoate |

| 2-Amino-3,4,6-trifluorobenzoic acid | Methanol | Acid Catalyst | Methyl 2-amino-3,4,6-trifluorobenzoate |

| 2-Amino-3,4,6-trifluorobenzoic acid | Propanol | Acid Catalyst | Propyl 2-amino-3,4,6-trifluorobenzoate |

Hydrolysis to Carboxylic Acid

The conversion of the ethyl ester functionality of Ethyl 2-amino-3,4,6-trifluorobenzoate to its corresponding carboxylic acid, 2-amino-3,4,6-trifluorobenzoic acid, is a fundamental transformation. This hydrolysis is typically achieved under either acidic or basic conditions.

Basic hydrolysis, or saponification, is a common and effective method. The reaction generally involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The process proceeds through nucleophilic acyl substitution, where a hydroxide ion attacks the ester's carbonyl carbon. Subsequent acidification of the resulting carboxylate salt yields the final carboxylic acid.

Acid-catalyzed hydrolysis is an alternative route. This method involves refluxing the ester in an aqueous solution containing a strong acid, like sulfuric acid or hydrochloric acid. The reaction is reversible, and the presence of a large excess of water helps to drive the equilibrium towards the formation of the carboxylic acid product.

While specific documented yields for the hydrolysis of this particular trifluorinated compound are not prevalent, the procedures are standard in organic synthesis for converting esters to carboxylic acids. orgsyn.orgnih.gov The resulting 2-amino-3,4,6-trifluorobenzoic acid is a valuable building block for the synthesis of various pharmaceutically relevant compounds.

| Reactant | Reagents/Conditions | Product | Transformation Type |

|---|---|---|---|

| Ethyl 2-amino-3,4,6-trifluorobenzoate | 1. NaOH (aq), Heat 2. H₃O⁺ | 2-amino-3,4,6-trifluorobenzoic acid | Base-catalyzed hydrolysis (Saponification) |

| Ethyl 2-amino-3,4,6-trifluorobenzoate | H₂SO₄ (aq), Heat | 2-amino-3,4,6-trifluorobenzoic acid | Acid-catalyzed hydrolysis |

Cyclization Reactions for Ring System Formation

Ethyl 2-amino-3,4,6-trifluorobenzoate is an important precursor for synthesizing fused heterocyclic ring systems, most notably quinolones. The presence of an amino group ortho to the ester functionality allows for cyclization reactions that form a new six-membered ring.

A primary method for this transformation is the Gould-Jacobs reaction. wikipedia.org This process involves two key steps:

Condensation: The aniline (B41778) derivative reacts with a malonic ester derivative, such as diethyl ethoxymethylenemalonate (EMME). The amino group acts as a nucleophile, attacking the electrophilic carbon of the ethoxymethylene group and displacing ethanol to form an intermediate, an anilidomethylenemalonate.

Thermal Cyclization: The intermediate is heated to a high temperature (typically around 250 °C), often in a high-boiling point solvent like diphenyl ether. This initiates an intramolecular 6-electron cyclization reaction, followed by the elimination of another molecule of ethanol, to form the ethyl 5,7,8-trifluoro-4-hydroxyquinoline-3-carboxylate. wikipedia.orgresearchgate.net

The resulting quinolone derivative contains a 4-hydroxy group and a 3-carboxylate ester group, which can be further modified. For instance, the ester can be hydrolyzed and the resulting acid can be decarboxylated to yield the corresponding 5,7,8-trifluoro-4-hydroxyquinoline. These fluorinated quinolones are of significant interest in medicinal chemistry, forming the core structure of many antibacterial agents.

| Starting Material | Reagent | Intermediate Product | Final Cyclized Product | Reaction Type |

|---|---|---|---|---|

| Ethyl 2-amino-3,4,6-trifluorobenzoate | Diethyl ethoxymethylenemalonate (EMME) | Diethyl 2-(((2-(ethoxycarbonyl)-3,4,6-trifluorophenyl)amino)methylene)malonate | Ethyl 5,7,8-trifluoro-4-hydroxyquinoline-3-carboxylate | Gould-Jacobs Reaction |

Oxidation and Reduction Transformations

The functional groups of Ethyl 2-amino-3,4,6-trifluorobenzoate—the amino group and the aromatic ring—can undergo oxidation and reduction, although these transformations are less common than its use in cyclization reactions.

Oxidation: The amino group (-NH₂) on the electron-deficient aromatic ring can be oxidized to other nitrogen-containing functional groups. The electron-withdrawing nature of the fluorine atoms and the carboxylate group makes the aniline derivative electron-poor. Oxidation of such anilines can be challenging but can be achieved with potent oxidizing agents. acs.org

Oxidation to Nitro Group: Using strong oxidizing systems, such as hypofluorous acid (HOF) generated in situ, it is possible to convert the amino group to a nitro group (-NO₂). acs.org This transformation would yield Ethyl 2-nitro-3,4,6-trifluorobenzoate.

Oxidation to Azo/Azoxy Compounds: Under different oxidative conditions, anilines can undergo intermolecular coupling to form azoxybenzenes or azobenzenes. acs.org For example, oxidation with hydrogen peroxide in the presence of a suitable catalyst or base can lead to the formation of the corresponding azoxy derivative. acs.org

Formation of Quinoneimines: The oxidation of fluorinated anilines can also lead to the formation of reactive quinoneimine intermediates. nih.gov

Reduction: The reduction of Ethyl 2-amino-3,4,6-trifluorobenzoate primarily targets the ester group or the aromatic ring.

Ester Reduction: The ethyl ester group can be reduced to a primary alcohol, yielding (2-amino-3,4,6-trifluorophenyl)methanol. This typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).

Aromatic Ring Reduction: Catalytic hydrogenation of the benzene (B151609) ring to a cyclohexane (B81311) ring is theoretically possible but requires harsh conditions (high pressure and temperature) and an active catalyst (e.g., rhodium on carbon). These conditions may also lead to the reduction of the ester group or hydrodefluorination. Specific literature detailing the successful reduction of the aromatic ring of this compound is scarce.

| Transformation Type | Reactant | Potential Reagents/Conditions | Potential Product |

|---|---|---|---|

| Oxidation | Ethyl 2-amino-3,4,6-trifluorobenzoate | HOF⋅CH₃CN | Ethyl 2-nitro-3,4,6-trifluorobenzoate |

| Oxidation | Ethyl 2-amino-3,4,6-trifluorobenzoate | H₂O₂, Base | Corresponding azoxybenzene (B3421426) derivative |

| Reduction | Ethyl 2-amino-3,4,6-trifluorobenzoate | LiAlH₄, THF | (2-amino-3,4,6-trifluorophenyl)methanol |

Applications of Ethyl 2 Amino 3,4,6 Trifluorobenzoate As a Key Synthetic Intermediate and Building Block

Utilization in Complex Molecule Synthesis

A primary application of Ethyl 2-amino-3,4,6-trifluorobenzoate is as a key starting material in the synthesis of complex heterocyclic systems, particularly fluoroquinolones. Fluoroquinolones are a major class of broad-spectrum synthetic antibacterial drugs, and their synthesis often relies on building the core quinolone ring structure from suitably substituted anilines. nih.gov

The Gould-Jacobs reaction is a classic and widely used method for constructing the quinolone skeleton. mdpi.com In this pathway, an aniline (B41778) derivative, such as Ethyl 2-amino-3,4,6-trifluorobenzoate, is reacted with an alkoxymethylenemalonic ester (e.g., diethyl ethoxymethylenemalonate). This is followed by a thermal cyclization to form the 4-hydroxyquinolone-3-carboxylate core, which can be further modified. The presence of fluorine atoms on the aniline ring is crucial for the efficacy of many modern quinolone antibiotics. nih.gov

The general scheme for this synthesis is outlined below:

| Step | Reaction | Intermediate/Product | Significance of Fluorine |

| 1 | Condensation | Substituted aminomethylenemalonate | Enhances binding to bacterial enzymes (DNA gyrase/topoisomerase IV) |

| 2 | Thermal Cyclization | Ethyl 4-hydroxy-fluoroquinolone-3-carboxylate | Improves cell penetration and metabolic stability |

| 3 | N-Alkylation/Arylation | Introduction of substituent on the quinolone nitrogen | Modulates antibacterial spectrum and potency |

| 4 | Ester Hydrolysis | Fluoroquinolone-3-carboxylic acid | The carboxylic acid group is essential for antibacterial activity |

This strategic use of a trifluorinated aminobenzoate building block allows for the direct incorporation of the fluorine substituents that are characteristic of many third- and fourth-generation quinolone drugs, contributing significantly to their enhanced antibacterial activity and favorable pharmacokinetic profiles. nih.gov

Chiral Building Block Applications

While Ethyl 2-amino-3,4,6-trifluorobenzoate is an achiral molecule, it serves as a critical component in the synthesis of complex chiral molecules. Its utility lies in its role as a prochiral precursor that can be incorporated into a final structure through asymmetric synthesis methodologies. This is particularly relevant in the development of modern pharmaceuticals, where enantiomeric purity is often a requirement.

For instance, in the field of quinolone antibiotics, specific enantiomers of drugs like Levofloxacin have been shown to possess superior activity and reduced side effects compared to their racemic mixtures. The synthesis of such enantiomerically enriched compounds can be achieved through various strategies, including intramolecular aza-Michael additions catalyzed by chiral phosphoric acids. nih.gov In these synthetic routes, a fluorinated aniline-derived fragment, originating from a molecule like Ethyl 2-amino-3,4,6-trifluorobenzoate, is cyclized in an enantioselective manner to produce chiral 2,3-dihydro-4-quinolones. nih.gov

These chiral intermediates are valuable as they can be further elaborated into a wide range of enantiopure, biologically active molecules. The trifluorinated benzene (B151609) ring from the initial building block is retained in the final product, imparting the beneficial properties associated with fluorination.

Precursor for Advanced Fluorinated Compounds

The reactivity of the amino and ester groups, combined with the influence of the fluorine atoms, makes Ethyl 2-amino-3,4,6-trifluorobenzoate a valuable precursor for a variety of advanced fluorinated compounds beyond quinolones. Fluorinated heterocycles are of immense interest in medicinal chemistry, agrochemistry, and materials science. nih.govresearchgate.net

This building block can be used in condensation reactions to form other fluorinated heterocyclic systems such as:

Pyrazoles and Isoxazoles : By reacting with various 1,3-dicarbonyl compounds. researchgate.net

Benzoxazines and Quinoxalines : Through cyclization with o-aminophenol or o-phenylenediamine, respectively. nih.gov

Furthermore, the amino group can be chemically transformed to create other functional materials. For example, similar fluorinated aminobenzoates have been used to synthesize fluorinated azobenzene (B91143) derivatives. nih.gov These molecules are of interest for their photoswitchable properties, with potential applications in photopharmacology and as components of ferroelectric materials. nih.gov The synthesis involves the oxidation of the amino group to form a diazene (B1210634) (azo) bridge, linking two fluorinated aromatic rings. The resulting fluorinated azobenzenes can exhibit unique electronic and physical properties due to the high electron deficiency of the perfluoroaromatic moieties. nih.govnih.gov

Downstream Synthetic Routes and Accessibility

Ethyl 2-amino-3,4,6-trifluorobenzoate possesses two primary reactive sites for downstream synthetic modifications: the nucleophilic amino group and the electrophilic ester carbonyl group. This dual reactivity provides access to numerous synthetic pathways.

Key Downstream Reactions:

| Reactive Site | Reaction Type | Potential Products |

| Amino Group | Acylation | Amides |

| Alkylation | Secondary/Tertiary Amines | |

| Diazotization | Azo compounds, Sandmeyer reaction products | |

| Cyclocondensation (e.g., Gould-Jacobs) | Heterocyclic cores (e.g., Quinolones) mdpi.com | |

| Ester Group | Hydrolysis (saponification) | Carboxylic acid (2-amino-3,4,6-trifluorobenzoic acid) |

| Transesterification | Different alkyl esters | |

| Aminolysis | Amides |

The Gould-Jacobs cyclization, as detailed in section 5.1, is a prominent example of a downstream route that leverages the reactivity of the amino group to build complex heterocyclic structures. mdpi.com The accessibility of Ethyl 2-amino-3,4,6-trifluorobenzoate is facilitated by its availability from various commercial chemical suppliers, making it a readily obtainable starting material for research and development in both academic and industrial settings. biosynth.com This accessibility is crucial for its practical application as a versatile building block in synthetic chemistry.

Catalytic Applications and Mechanistic Insights Involving Ethyl 2 Amino 3,4,6 Trifluorobenzoate

Role as a Ligand in Metal-Catalyzed Reactions

There is currently no available scientific literature or research that describes the use of Ethyl 2-amino-3,4,6-trifluorobenzoate as a ligand in metal-catalyzed reactions. The potential for the amino group and the ester functionality to coordinate with metal centers has not been explored or reported in published studies.

Organocatalysis and Dual Catalyst Systems

No studies have been found that investigate the application of Ethyl 2-amino-3,4,6-trifluorobenzoate as an organocatalyst or as a component in dual catalyst systems. Its catalytic activity, either on its own or in conjunction with other catalysts, remains an un-investigated area of research.

Asymmetric Catalysis for Enantioselective Transformations

Consistent with the lack of information on its general catalytic use, there are no reports on the application of Ethyl 2-amino-3,4,6-trifluorobenzoate in asymmetric catalysis for enantioselective transformations.

There is no data available on the ability of Ethyl 2-amino-3,4,6-trifluorobenzoate to control enantioselectivity in any catalytic reaction.

Similarly, no research has been published detailing the influence of Ethyl 2-amino-3,4,6-trifluorobenzoate on diastereoselectivity in catalytic processes.

Samarium(II) Iodide-Mediated Catalysis

A review of the current chemical literature provides no instances of Ethyl 2-amino-3,4,6-trifluorobenzoate being utilized in samarium(II) iodide-mediated catalysis.

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 Amino 3,4,6 Trifluorobenzoate and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Through the analysis of ¹H, ¹³C, and ¹⁹F spectra, along with multidimensional correlation experiments, a comprehensive picture of the atomic arrangement and electronic environment within Ethyl 2-amino-3,4,6-trifluorobenzoate can be constructed.

One-dimensional NMR provides fundamental information about the different types of protons, carbons, and fluorine atoms in the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of Ethyl 2-amino-3,4,6-trifluorobenzoate is expected to show distinct signals corresponding to the ethyl group, the aromatic proton, and the amino group protons.

Ethyl Group: The ethoxy moiety gives rise to two signals: a quartet corresponding to the methylene (B1212753) protons (-OCH₂-) and a triplet for the terminal methyl protons (-CH₃). The quartet appears further downfield due to the deshielding effect of the adjacent oxygen atom.

Aromatic Region: The trifluorinated benzene (B151609) ring contains a single proton, which would appear as a multiplet due to coupling with the adjacent fluorine atoms.

Amino Group: The two protons of the primary amine (-NH₂) typically appear as a single broad signal. jove.com Its chemical shift is variable and depends on factors like solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. jove.commsu.edu

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constant (J) [Hz] |

|---|---|---|---|

| -CH₃ | ~1.3 | Triplet (t) | ~7.1 |

| -OCH₂- | ~4.3 | Quartet (q) | ~7.1 |

| -NH₂ | 2.0 - 5.0 | Broad Singlet (br s) | N/A |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum will be characterized by signals for the ethyl group, the aromatic ring, and the carbonyl carbon. A key feature is the splitting of carbon signals due to coupling with fluorine atoms (C-F coupling).

Aliphatic Carbons: The two carbons of the ethyl group (-OCH₂CH₃) will appear in the upfield region of the spectrum.

Aromatic Carbons: The six carbons of the benzene ring will have distinct chemical shifts influenced by the electron-withdrawing fluorine atoms and the electron-donating amino group. The carbons directly bonded to fluorine will appear as doublets with large one-bond coupling constants (¹JCF), while other carbons will show smaller two-, three-, or four-bond couplings (ⁿJCF).

Carbonyl Carbon: The ester carbonyl carbon (-C=O) will resonate at the most downfield position due to its electronic environment.

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ) [ppm] | Predicted C-F Coupling |

|---|---|---|

| -CH₃ | ~14 | No |

| -OCH₂- | ~62 | No |

| C-5 (Ar-CH) | ~110 - 120 | Yes (multiple) |

| Aromatic C-F & C-N/C-COOEt | ~100 - 160 | Yes (multiple) |

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides specific information about the fluorine atoms. biophysics.org For Ethyl 2-amino-3,4,6-trifluorobenzoate, three distinct signals are expected, one for each fluorine atom at positions 3, 4, and 6. The chemical shifts are sensitive to the electronic environment, and the signals will exhibit mutual coupling (F-F coupling). rsc.org They will also show coupling to the nearby aromatic proton (H-F coupling). The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for identifying fluorinated compounds and studying their interactions. illinois.edunih.gov

While 1D NMR provides essential data, 2D NMR techniques are crucial for unambiguous assignment of all signals and for piecing together the molecular structure. nationalmaglab.orgweizmann.ac.il

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) couplings. For this molecule, a COSY spectrum would primarily show a cross-peak connecting the methylene (-OCH₂-) and methyl (-CH₃) protons of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the ¹H signals of the ethyl group and the aromatic proton to their corresponding ¹³C signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) couplings between protons and carbons. HMBC is invaluable for assigning quaternary carbons (those with no attached protons), such as the carbonyl carbon and the fluorine-substituted aromatic carbons. For instance, correlations would be expected from the methylene protons (-OCH₂-) to the carbonyl carbon and from the aromatic proton to adjacent carbons. nih.gov

Proton/deuterium (B1214612) (H/D) exchange studies are simple yet powerful experiments used to identify labile protons, such as those on heteroatoms like oxygen or nitrogen. acdlabs.com The amino (-NH₂) protons of Ethyl 2-amino-3,4,6-trifluorobenzoate are acidic enough to undergo rapid exchange.

The experiment is typically performed by adding a small amount of deuterium oxide (D₂O) to the NMR sample. jove.com The deuterium atoms from D₂O exchange with the protons of the -NH₂ group. Since deuterium is not observed in ¹H NMR, the signal corresponding to the amino protons disappears from the spectrum. youtube.com This disappearance provides unequivocal confirmation of the -NH₂ group's resonance. msu.edu

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For Ethyl 2-amino-3,4,6-trifluorobenzoate (C₉H₈F₃NO₂), HRMS can distinguish its exact mass from other molecules with the same nominal mass.

Predicted HRMS Data

| Formula | Ion | Calculated Exact Mass [M+H]⁺ |

|---|

The experimentally measured mass would be expected to be very close to this calculated value, confirming the molecular formula.

Hyphenated chromatographic and mass spectrometric techniques are essential for the separation and identification of compounds in complex mixtures.

LC-MS (Liquid Chromatography-Mass Spectrometry): This is a well-suited technique for the analysis of Ethyl 2-amino-3,4,6-trifluorobenzoate. nih.gov The compound can be separated from impurities using reverse-phase liquid chromatography and subsequently detected by the mass spectrometer. Electrospray ionization (ESI) in positive ion mode would be the typical method, generating the protonated molecular ion [M+H]⁺. LC-MS is particularly useful for analyzing aromatic amines and other polar compounds that may not be suitable for GC without derivatization. agilent.com

GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS is also a viable method for the analysis of this compound, as many ethyl benzoate (B1203000) derivatives are sufficiently volatile. spectrabase.comspectrabase.com The compound would be separated based on its boiling point and polarity on a GC column and then fragmented and detected by the mass spectrometer. The resulting mass spectrum provides a fragmentation pattern that can serve as a "fingerprint" for identification. massbank.eu

MS/MS and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, providing detailed information about a molecule's fragmentation pathways. rsc.org For Ethyl 2-amino-3,4,6-trifluorobenzoate, the fragmentation pattern can be predicted based on the known behavior of related esters and aromatic amines in mass spectrometry. pharmacy180.comlibretexts.org

Upon electron ionization (EI), the molecule is expected to form a molecular ion (M+). The fragmentation of esters commonly proceeds through cleavage of the bonds adjacent to the carbonyl group. libretexts.org A primary and often dominant fragmentation pathway for ethyl esters is the loss of the ethoxy radical (•OCH2CH3), which has a mass of 45 Da. pharmacy180.com This would result in the formation of a stable acylium ion. Another common fragmentation involves a McLafferty-type rearrangement, leading to the loss of a neutral ethene molecule (28 Da), resulting in a benzoic acid radical cation. pharmacy180.com

Further fragmentation would involve the stable aromatic ring. The presence of the amino group and fluorine atoms would influence the subsequent fragmentation of the benzoyl cation. The initial fragmentation steps are outlined below.

Table 1: Predicted Major Fragmentation Pathways for Ethyl 2-amino-3,4,6-trifluorobenzoate

| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Neutral Loss (mass) |

| M+ | Loss of ethoxy radical | [M-45]+ | 45 |

| M+ | McLafferty rearrangement | [M-28]+• | 28 |

| [M-45]+ | Loss of carbon monoxide | [M-73]+ | 28 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of Ethyl 2-amino-3,4,6-trifluorobenzoate is expected to show characteristic absorption bands corresponding to its primary amine, ester, and fluoroaromatic moieties. While a specific spectrum for the title compound is not available, data from the closely related analogue, ethyl 2-amino-6-fluorobenzoate, provides a strong basis for predicting the vibrational frequencies.

The primary amine (N-H) stretching vibrations are anticipated to appear as two distinct bands in the 3300-3500 cm⁻¹ region. The carbonyl (C=O) stretch of the ester group is expected to produce a strong absorption band around 1700 cm⁻¹. The presence of multiple C-F bonds will result in strong, characteristic absorption bands in the fingerprint region, typically between 1100 and 1400 cm⁻¹.

Table 2: Predicted IR Absorption Bands for Ethyl 2-amino-3,4,6-trifluorobenzoate

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | C-H Stretch | 2850 - 2980 | Medium |

| Ester Carbonyl | C=O Stretch | ~1700 | Strong |

| Aromatic Ring | C=C Stretch | 1500 - 1600 | Medium |

| Amino Group | N-H Bend | 1600 - 1650 | Medium |

| Fluoroaromatic | C-F Stretch | 1100 - 1400 | Strong |

| Ester | C-O Stretch | 1150 - 1300 | Strong |

Data are predicted based on general IR correlation tables and spectral data available for the analogue ethyl 2-amino-6-fluorobenzoate.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like Ethyl 2-amino-3,4,6-trifluorobenzoate exhibit characteristic absorption bands due to π → π* and n → π* transitions. The benzene ring, the amino group (an auxochrome with non-bonding electrons), and the carbonyl group of the ester constitute the chromophoric system.

The UV-Vis spectrum of the parent compound, ethyl aminobenzoate, shows distinct absorption maxima. For instance, ethyl 2-aminobenzoate (B8764639) and ethyl 4-aminobenzoate (B8803810) exhibit strong absorption bands in the UV region. researchgate.net The substitution of hydrogen with highly electronegative fluorine atoms on the benzene ring is expected to cause shifts in the absorption maxima (λ_max). These shifts can be either bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) depending on the nature of the electronic transition and the position of the substituents.

Table 3: Representative UV-Vis Absorption Data for Aminobenzoate Analogues

| Compound | Solvent | λ_max 1 (nm) | λ_max 2 (nm) |

| Ethyl 4-aminobenzoate | Water | ~220 | ~290 |

| Ethyl 2-aminobenzoate | Water | ~230 | ~320 |

Data are based on studies of ethyl aminobenzoate isomers. researchgate.net The trifluoro-substitution in the title compound is expected to modify these values.

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction (SC-XRD) analysis allows for the unambiguous determination of a molecule's structure and its packing in the crystal lattice. While a solved crystal structure for Ethyl 2-amino-3,4,6-trifluorobenzoate is not publicly documented, analysis of closely related aminobenzoate ester derivatives provides insight into the expected crystallographic parameters. For example, the crystal structure of ethyl-4-aminobenzoate oxalate (B1200264) monohydrate has been solved in the monoclinic crystal system with the space group P2₁/c. asianpubs.org Similarly, a cobalt(III) complex containing 4-aminobenzoate crystallized in the triclinic system (Pī). researchgate.net These studies reveal how aminobenzoate moieties pack in a crystal, often guided by hydrogen bonding involving the amino group and the ester's carbonyl oxygen.

Table 4: Illustrative Crystallographic Data from Aminobenzoate Analogues

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| Ethyl-4-aminobenzoate oxalate monohydrate | Monoclinic | P2₁/c | 15.475 | 5.7117 | 14.029 | 90 | 101.764 | 90 | asianpubs.org |

| (E)-ethyl 4-(4-chlorobenzylidene amino)benzoate | Triclinic | P-1 | - | - | - | - | - | - | researchgate.net |

| Co(en)₂(4-NH₂BzO)₂·4H₂O | Triclinic | Pī | 15.517 | 11.772 | 11.282 | 112.10 | 94.80 | 90.60 | researchgate.net |

This table provides examples of crystallographic data for related structures to illustrate the type of information obtained from a single-crystal X-ray diffraction study.

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. It is particularly valuable for identifying crystalline phases, determining the degree of crystallinity, and "fingerprinting" a specific compound or its polymorphs. americanpharmaceuticalreview.comunits.it Each crystalline solid produces a unique diffraction pattern, characterized by the positions (in degrees 2θ) and relative intensities of the diffraction peaks.

A PXRD pattern for Ethyl 2-amino-3,4,6-trifluorobenzoate would serve as a unique identifier for its specific crystalline form. While the specific pattern for the title compound is not available, the data for a related compound, p-aminobenzoic acid, illustrates the typical format of PXRD data. researchgate.net

Table 5: Example of Powder X-ray Diffraction Data for p-Aminobenzoic Acid

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 12.5 | 7.08 | 100 |

| 15.8 | 5.61 | 45 |

| 21.9 | 4.06 | 30 |

| 25.2 | 3.53 | 80 |

| 28.7 | 3.11 | 55 |

This table, based on data for p-aminobenzoic acid, is for illustrative purposes to show the nature of PXRD data. researchgate.net The actual pattern for Ethyl 2-amino-3,4,6-trifluorobenzoate would be different.

The molecular geometry and conformation of Ethyl 2-amino-3,4,6-trifluorobenzoate can be inferred from crystallographic studies of its analogues. asianpubs.orgresearchgate.net The benzene ring is expected to be planar. The ester group (-COOEt) may be co-planar with the ring to maximize conjugation, or it could be twisted out of the plane due to steric hindrance from the adjacent amino and fluorine substituents.

The presence of the ortho-amino group allows for the possibility of an intramolecular hydrogen bond between one of the amine hydrogens and the carbonyl oxygen of the ester group. This interaction would favor a more planar conformation and would significantly influence the chemical and physical properties of the molecule. The trifluorination of the ring will impact bond lengths and angles; C-F bonds are typically around 1.35 Å, and their strong electronegativity can influence the geometry and electronic distribution of the entire molecule. nih.gov Studies on other fluorinated amino acids confirm that fluorine substitution has significant stereoelectronic effects that dictate preferred conformations. nih.gov Analysis of the crystal structure of ethyl-4-aminobenzoate oxalate monohydrate shows that intermolecular hydrogen bonds involving the amine group are crucial in stabilizing the crystal packing. asianpubs.org

Inter- and Intra-molecular Interactions (Hydrogen Bonding, π-π Stacking)

The molecular structure of Ethyl 2-amino-3,4,6-trifluorobenzoate, featuring an amino group, an ester carbonyl group, and a fluorinated aromatic ring, gives rise to a variety of non-covalent interactions that dictate its crystal packing and supramolecular assembly. These interactions, primarily hydrogen bonding and π-π stacking, are crucial in understanding the compound's solid-state properties.

Hydrogen Bonding: The presence of an amino group (-NH₂) adjacent to an ethyl ester group (-COOEt) facilitates the formation of a strong intramolecular hydrogen bond. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as the acceptor, creating a stable six-membered ring motif. This type of intramolecular interaction is a common feature in ortho-aminobenzoates and related structures, significantly influencing the planarity and conformational preference of the molecule. nih.gov In analogous polyfluorinated aminobenzoates, this N—H⋯O=C interaction is a dominant feature in their crystal structures. nih.gov

In addition to intramolecular hydrogen bonding, the remaining N-H proton of the amino group is available for intermolecular hydrogen bonding. These interactions link adjacent molecules, often forming one-dimensional chains or more complex three-dimensional networks. nih.gov The fluorine atoms, with their high electronegativity, can also participate as weak hydrogen bond acceptors in C—H⋯F interactions, further stabilizing the crystal lattice.

The nature and strength of these interactions can be comprehensively studied using techniques like single-crystal X-ray diffraction, which provides precise information on bond lengths, bond angles, and intermolecular distances. Hirshfeld surface analysis is another powerful tool used to visualize and quantify intermolecular contacts. nih.govnih.gov

Below is a representative table of typical geometric parameters for the types of interactions expected in Ethyl 2-amino-3,4,6-trifluorobenzoate, based on data from analogous structures.

| Interaction Type | Donor (D) - Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| Intramolecular H-Bond | N-H···O=C | ~ 0.86 | ~ 2.0 | ~ 2.6 | ~ 135 |

| Intermolecular H-Bond | N-H···O | ~ 0.86 | ~ 2.1 | ~ 2.9 | ~ 160 |

| π-π Stacking | Ring Centroid···Ring Centroid | N/A | N/A | ~ 3.5 - 4.0 | N/A |

Advanced Analytical Chromatography (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are indispensable techniques for the separation, quantification, and purity assessment of Ethyl 2-amino-3,4,6-trifluorobenzoate. These methods offer high resolution and sensitivity, making them suitable for analyzing the compound in various matrices, from synthetic reaction mixtures to biological samples.

The development of a robust HPLC or UPLC method for Ethyl 2-amino-3,4,6-trifluorobenzoate would typically involve optimizing several key parameters to achieve efficient separation from impurities and related analogues.

Stationary Phase: Given the aromatic and moderately polar nature of the compound, a reversed-phase stationary phase is the most common choice. C18 (octadecylsilyl) bonded silica (B1680970) columns are widely used due to their hydrophobicity and broad applicability. For compounds with fluorine substituents, columns with specialized surface chemistries, such as those with pentafluorophenyl (PFP) phases, can offer alternative selectivity due to interactions with the fluorinated ring.

Mobile Phase: A typical mobile phase for the reversed-phase separation of this compound would consist of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The elution strength is controlled by adjusting the ratio of the organic modifier. Gradient elution, where the mobile phase composition is changed during the analysis, is often employed to achieve optimal separation of compounds with a range of polarities. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and reproducibility by suppressing the ionization of the amino group.

Detection: A UV-Vis detector is commonly used for the detection of Ethyl 2-amino-3,4,6-trifluorobenzoate, as the aromatic ring possesses a chromophore that absorbs UV light. The detection wavelength would be set at the absorbance maximum of the compound to ensure high sensitivity. For more comprehensive analysis and structural confirmation, HPLC or UPLC can be coupled with a mass spectrometer (LC-MS), which provides information on the molecular weight and fragmentation pattern of the analyte.

UPLC, with its use of smaller particle size columns (< 2 µm), offers significant advantages over traditional HPLC, including faster analysis times, higher resolution, and reduced solvent consumption.

The following table outlines a hypothetical set of starting parameters for an HPLC/UPLC method for the analysis of Ethyl 2-amino-3,4,6-trifluorobenzoate.

| Parameter | HPLC | UPLC |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 50-95% B in 15 min | 50-95% B in 3 min |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Column Temperature | 30 °C | 40 °C |

| Detection | UV at 254 nm | UV at 254 nm |

| Injection Volume | 10 µL | 1 µL |

Computational and Theoretical Studies on Ethyl 2 Amino 3,4,6 Trifluorobenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. For a compound like Ethyl 2-amino-3,4,6-trifluorobenzoate, DFT calculations would be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations provide a detailed three-dimensional picture of the molecule in its lowest energy state.

Beyond geometry, DFT is used to calculate a variety of electronic properties. nih.govresearchgate.net For instance, the distribution of electron density can be analyzed to understand how the electron-withdrawing fluorine atoms and the electron-donating amino group influence the aromatic ring. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap typically suggests higher reactivity. These calculations are foundational for predicting the molecule's behavior in chemical reactions. nih.gov

Table 1: Illustrative DFT-Calculated Parameters for Aromatic Compounds Note: The following data is representative of typical DFT outputs for similar molecules and is for illustrative purposes only, as specific experimental or calculated data for Ethyl 2-amino-3,4,6-trifluorobenzoate is not available in the cited sources.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| C-F Bond Length | ~1.35 Å | Indicates the strength and nature of the carbon-fluorine bond. |

| C-N Bond Length | ~1.38 Å | Reflects the interaction of the amino group with the aromatic ring. |

| C=O Bond Length | ~1.21 Å | Characteristic of the carbonyl group in the ethyl ester. |

| HOMO Energy | -6.0 to -7.0 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.0 to -2.0 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | ~4.0 to 5.0 eV | Indicator of chemical reactivity and stability. |

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. For Ethyl 2-amino-3,4,6-trifluorobenzoate, MD simulations could be used to study the molecule's behavior in different environments, such as in a crystalline solid state or in various solvents. nih.gov

In the solid state, MD simulations can predict crystal lattice parameters and how the crystal structure responds to changes in temperature and pressure. nih.gov These simulations can reveal details about intermolecular interactions, such as hydrogen bonding involving the amino group and the ester's carbonyl oxygen, which govern the packing of molecules in the crystal. Understanding these forces is critical for predicting physical properties like melting point and solubility.

Prediction of Chemical Reactivity and Selectivity

Theoretical methods are invaluable for predicting how and where a molecule will react. For Ethyl 2-amino-3,4,6-trifluorobenzoate, the benzene (B151609) ring is activated by the amino group and deactivated by the fluorine atoms and the ethyl carboxylate group. Computational models can quantify these effects.

Reactivity descriptors derived from DFT, such as Fukui functions or Molecular Electrostatic Potential (MESP) maps, can predict the most likely sites for electrophilic and nucleophilic attack. nih.gov The MESP map, for example, visualizes the electrostatic potential on the molecule's surface, with negative potential (typically colored red) indicating regions susceptible to electrophilic attack and positive potential (blue) indicating regions prone to nucleophilic attack. This would allow for the prediction of regioselectivity in reactions like further aromatic substitutions.

Electronic Structure and Spectroscopic Property Predictions

Computational chemistry can accurately predict various spectroscopic properties, which is essential for identifying and characterizing a compound. DFT and time-dependent DFT (TD-DFT) methods can be used to calculate the vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov By comparing the calculated spectrum with an experimental one, researchers can confirm the molecule's structure and assign specific vibrational modes to different functional groups.

Furthermore, TD-DFT calculations can predict the electronic transitions that give rise to UV-Visible absorption spectra. nih.gov This includes calculating the absorption wavelengths (λmax) and the corresponding oscillator strengths, providing a theoretical basis for the observed color and electronic behavior of the compound.

Table 2: Predicted Spectroscopic Data Types Note: This table illustrates the types of spectroscopic data that can be predicted computationally.

| Spectroscopy Type | Predicted Parameter | Computational Method | Information Gained |

|---|---|---|---|

| Infrared (IR) | Vibrational Frequencies (cm⁻¹) | DFT | Identification of functional groups (N-H, C=O, C-F). |

| Raman | Vibrational Frequencies (cm⁻¹) | DFT | Complementary information on molecular vibrations and symmetry. |

| UV-Visible | Absorption Wavelength (λmax) | TD-DFT | Information on electronic transitions and conjugation. |

| NMR | Chemical Shifts (ppm) | DFT (GIAO method) | Prediction of ¹H, ¹³C, ¹⁹F NMR spectra for structural elucidation. |

Conformational Analysis

Molecules with rotatable bonds, like the ethyl ester group in Ethyl 2-amino-3,4,6-trifluorobenzoate, can exist in multiple conformations. Conformational analysis aims to identify the most stable arrangement (the global minimum) and the energy barriers between different conformations. nih.gov

Nucleofugality Calculations

The term nucleofugality refers to the ability of a leaving group to depart in a chemical reaction. In Ethyl 2-amino-3,4,6-trifluorobenzoate, the fluorine atoms can potentially act as leaving groups in nucleophilic aromatic substitution reactions. The high electronegativity of fluorine makes the attached carbon atoms electrophilic, but the strength of the C-F bond can make substitution difficult.

Computational chemistry can be used to model the reaction pathway for the displacement of each fluorine atom by a nucleophile. By calculating the activation energy for each potential substitution, it is possible to predict which fluorine atom is most likely to be replaced. This provides insight into the compound's reactivity and helps in designing synthetic pathways that utilize it as a precursor.

Synthetic Accessibility Predictions

Synthetic accessibility is a measure of how easily a molecule can be synthesized. Computational tools can estimate this accessibility by assigning a score based on molecular complexity and the prevalence of its structural fragments in databases of known molecules. nih.gov

The Synthetic Accessibility score (SAscore) is a well-established metric that ranges from 1 (very easy to synthesize) to 10 (very difficult to synthesize). nih.gov The score is calculated by analyzing the molecule's fragments and applying penalties for complex features like stereocenters, spiro junctions, and large rings. nih.gov For Ethyl 2-amino-3,4,6-trifluorobenzoate, the SAscore would likely be in the low to moderate range. While it is a polysubstituted aromatic compound, the constituent fragments (aminobenzoate, fluorine substituents) are common in medicinal and materials chemistry.

Topological Polar Surface Area (TPSA) and Lipophilicity (LogP) in a Theoretical Context

In the computational evaluation of drug candidates, the Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP) are fundamental descriptors. These parameters provide critical insights into the potential pharmacokinetic properties of a molecule, specifically its absorption, distribution, metabolism, and excretion (ADME) profile. For Ethyl 2-amino-3,4,6-trifluorobenzoate, theoretical calculations offer a preliminary assessment of its drug-likeness and potential for bioavailability.

The TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens, nitrogens, and attached hydrogens) in a molecule. This descriptor is a strong indicator of a drug's ability to permeate cell membranes. A lower TPSA value generally correlates with better membrane permeability. For Ethyl 2-amino-3,4,6-trifluorobenzoate, the calculated TPSA is 63.33 Ų. This value suggests a moderate level of polarity, which is often desirable for oral bioavailability, as it allows for sufficient interaction with the aqueous environment of the gastrointestinal tract while still being capable of passive diffusion across the lipid bilayers of cell membranes.

Lipophilicity, quantified by LogP, is a measure of a compound's solubility in a nonpolar solvent (like octanol) versus a polar solvent (like water). This parameter is crucial for predicting how a drug will distribute itself within the body. A LogP value that is too high can lead to poor absorption due to low solubility in the aqueous gut environment, while a value that is too low may hinder the molecule's ability to cross lipid membranes. The predicted LogP for Ethyl 2-amino-3,4,6-trifluorobenzoate is 2.27. This value indicates a balanced lipophilicity, suggesting that the compound is likely to have good absorption and distribution characteristics.

The theoretical values for TPSA and LogP for Ethyl 2-amino-3,4,6-trifluorobenzoate are summarized in the table below.

| Descriptor | Value |

| Topological Polar Surface Area (TPSA) | 63.33 Ų |

| Lipophilicity (LogP) | 2.27 |

These computational predictions place Ethyl 2-amino-3,4,6-trifluorobenzoate in a favorable region of chemical space for drug development. The interplay between its moderate polarity (TPSA) and balanced lipophilicity (LogP) suggests that it has the potential to be orally bioavailable and effectively permeate biological membranes to reach its target. These in silico assessments are valuable in the early stages of drug discovery for prioritizing compounds for further experimental investigation.

Green Chemistry Principles in the Synthesis and Transformation of Ethyl 2 Amino 3,4,6 Trifluorobenzoate

Solvent Selection and Optimization

The choice of solvent is a cornerstone of green chemistry, aiming to reduce environmental impact and improve safety. In the synthesis of fluorinated aromatic compounds, traditional solvents often include volatile organic compounds (VOCs) which pose environmental and health risks.

Current Practices and Greener Alternatives:

The synthesis of precursors to Ethyl 2-amino-3,4,6-trifluorobenzoate, such as fluorinated anilines and benzoic acids, often employs solvents like N,N-dimethylformamide (DMF), acetonitrile (B52724), and chlorinated hydrocarbons. While effective for solubilizing reactants and controlling reaction temperatures, these solvents are under scrutiny due to their toxicity and environmental persistence.

Green chemistry encourages the substitution of these hazardous solvents with more benign alternatives. For the synthesis of fluorinated aromatics, potential greener solvents include:

Water: Where reactant and catalyst solubility allows, water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance.

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a promising alternative for various chemical reactions, including fluorinations and esterifications. It is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting pressure and temperature.

Bio-derived Solvents: Solvents derived from renewable feedstocks, such as Cyrene™ (dihydrolevoglucosenone) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), are gaining traction as sustainable alternatives to traditional polar aprotic solvents.

Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): These materials have low volatility and can be designed to have specific solvent properties. Their use can facilitate product separation and catalyst recycling. jsynthchem.com

Optimization Strategies:

Solvent optimization involves more than just substitution. It includes minimizing the total volume of solvent used, exploring solvent-free reaction conditions where feasible, and implementing efficient solvent recovery and recycling systems. The selection of an optimal green solvent is a multi-parameter process, considering not only environmental impact but also reaction efficiency, product purity, and process economics.

| Solvent Class | Examples | Green Chemistry Advantages | Potential Challenges |

| Conventional Solvents | DMF, Acetonitrile, Dichloromethane | High solubility for many reactants | Toxicity, environmental persistence, high volatility |

| Greener Alternatives | Water, Ethanol (B145695), 2-Methyltetrahydrofuran | Lower toxicity, biodegradability, renewable sources | Lower solubility for some nonpolar reactants, potential for side reactions |

| Novel Solvent Systems | Supercritical CO₂, Ionic Liquids, Deep Eutectic Solvents | Tunable properties, low volatility, potential for catalyst recycling | Higher initial cost, potential for product separation challenges |

Atom Economy and Reaction Efficiency

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. google.com High atom economy is a key goal of green chemistry, as it directly correlates with waste reduction at the source.

Analysis of Synthetic Routes:

The synthesis of Ethyl 2-amino-3,4,6-trifluorobenzoate can be analyzed for its atom economy by considering its likely synthetic precursors.

Synthesis of 2-amino-3,4,6-trifluorobenzoic acid: This step may involve multiple reactions, including nitration, reduction, and halogenation. Each of these steps can have varying levels of atom economy. For instance, addition reactions generally have higher atom economy than substitution or elimination reactions, which inherently generate byproducts.

Esterification of 2-amino-3,4,6-trifluorobenzoic acid: The Fischer-Speier esterification is a common method for converting carboxylic acids to esters. In this reaction, the carboxylic acid is reacted with an excess of alcohol in the presence of a strong acid catalyst.

The theoretical atom economy for the esterification of 2-amino-3,4,6-trifluorobenzoic acid with ethanol is calculated as follows:

Reaction: C₇H₄F₃NO₂ + C₂H₅OH → C₉H₈F₃NO₂ + H₂O

Molecular Weight of 2-amino-3,4,6-trifluorobenzoic acid (C₇H₄F₃NO₂): 203.11 g/mol

Molecular Weight of Ethanol (C₂H₅OH): 46.07 g/mol

Molecular Weight of Ethyl 2-amino-3,4,6-trifluorobenzoate (C₉H₈F₃NO₂): 231.16 g/mol

Molecular Weight of Water (H₂O): 18.02 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Atom Economy (%) = (231.16 / (203.11 + 46.07)) x 100 ≈ 92.7%

| Reaction Type | General Atom Economy | Common Byproducts | Strategies for Improvement |

| Nitration | Moderate | Water, spent acids | Use of solid acid catalysts, recycling of nitrating agents |

| Reduction of Nitro Group | High (with H₂) | Water | Catalytic hydrogenation over heterogeneous catalysts |

| Fischer Esterification | High | Water | Use of dehydrating agents, removal of water by distillation |

Catalyst Design for Sustainable Processes

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, while minimizing waste. researchgate.net The use of catalysts is preferable to stoichiometric reagents, which are consumed in the reaction and contribute to lower atom economy.

Catalysis in the Synthesis Pathway:

Synthesis of the Benzoic Acid Precursor: The synthesis of fluorinated aromatic acids can involve catalytic steps. For instance, the reduction of a nitro group to an amine is often achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂). These heterogeneous catalysts are easily separated from the reaction mixture and can often be recycled, aligning well with green chemistry principles.